molecular formula C13H11ClN4O2 B8447853 1H-Purine-2,6-dione, 3,7-dihydro-7-(2-chlorophenyl)-1,3-dimethyl- CAS No. 72898-69-2

1H-Purine-2,6-dione, 3,7-dihydro-7-(2-chlorophenyl)-1,3-dimethyl-

Cat. No.: B8447853
CAS No.: 72898-69-2
M. Wt: 290.70 g/mol
InChI Key: YRAOHHIWNBWNFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Purine-2,6-dione, 3,7-dihydro-7-(2-chlorophenyl)-1,3-dimethyl- is a useful research compound. Its molecular formula is C13H11ClN4O2 and its molecular weight is 290.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Purine-2,6-dione, 3,7-dihydro-7-(2-chlorophenyl)-1,3-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Purine-2,6-dione, 3,7-dihydro-7-(2-chlorophenyl)-1,3-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

72898-69-2

Molecular Formula

C13H11ClN4O2

Molecular Weight

290.70 g/mol

IUPAC Name

7-(2-chlorophenyl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C13H11ClN4O2/c1-16-11-10(12(19)17(2)13(16)20)18(7-15-11)9-6-4-3-5-8(9)14/h3-7H,1-2H3

InChI Key

YRAOHHIWNBWNFO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C3=CC=CC=C3Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Theophylline (510 mg), 2-chlorophenyl boronic acid (1 g), and copper (II) acetate (220 mg) were suspended in N,N-dimethylformamide (10 ml), and pyridine (1 ml) was added thereto. The reaction mixture was stirred at room temperature overnight, diluted with ethyl acetate, and washed with 30% aqueous ammonia. The organic layer was dried over anhydrous magnesium sulfate, filtered, and the filtrate was concentrated under reduced pressure. The residue was triturated with ether to give 147 mg of the title compound.
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
220 mg
Type
catalyst
Reaction Step Six

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